N-[2-(4-fluorophenyl)ethyl]-3-phenyl-1,2,4-oxadiazole-5-carboxamide
Description
N-[2-(4-fluorophenyl)ethyl]-3-phenyl-1,2,4-oxadiazole-5-carboxamide is a synthetic compound that belongs to the class of oxadiazole derivatives. These compounds are known for their diverse biological activities and potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. The presence of the oxadiazole ring in the structure imparts unique chemical and biological properties to the compound.
Properties
IUPAC Name |
N-[2-(4-fluorophenyl)ethyl]-3-phenyl-1,2,4-oxadiazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14FN3O2/c18-14-8-6-12(7-9-14)10-11-19-16(22)17-20-15(21-23-17)13-4-2-1-3-5-13/h1-9H,10-11H2,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXRPGCMHGKLDNZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NOC(=N2)C(=O)NCCC3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14FN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-fluorophenyl)ethyl]-3-phenyl-1,2,4-oxadiazole-5-carboxamide typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of 4-fluorophenylacetic acid with hydrazine hydrate to form the corresponding hydrazide. This intermediate is then reacted with phenyl isocyanate to yield the desired oxadiazole derivative. The reaction conditions often involve refluxing in an appropriate solvent such as ethanol or acetonitrile, with the addition of a catalyst like acetic acid to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-fluorophenyl)ethyl]-3-phenyl-1,2,4-oxadiazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium, hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of reduced amides and alcohols.
Substitution: Formation of substituted oxadiazole derivatives with various functional groups.
Scientific Research Applications
N-[2-(4-fluorophenyl)ethyl]-3-phenyl-1,2,4-oxadiazole-5-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anti-inflammatory, antimicrobial, and anticancer agent. Its unique structure allows it to interact with various biological targets, making it a candidate for drug development.
Biology: It is used in biological assays to study enzyme inhibition, receptor binding, and cellular uptake mechanisms.
Materials Science: The compound’s stability and electronic properties make it suitable for use in the development of organic semiconductors and other advanced materials.
Pharmacology: Research focuses on its pharmacokinetics, bioavailability, and therapeutic potential in various disease models.
Mechanism of Action
The mechanism of action of N-[2-(4-fluorophenyl)ethyl]-3-phenyl-1,2,4-oxadiazole-5-carboxamide involves its interaction with specific molecular targets such as enzymes, receptors, and ion channels. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. It can also interact with cell surface receptors, leading to changes in cellular signaling pathways. The presence of the fluorophenyl and oxadiazole moieties contributes to its binding affinity and specificity towards these targets.
Comparison with Similar Compounds
Similar Compounds
- N-[2-(4-chlorophenyl)ethyl]-3-phenyl-1,2,4-oxadiazole-5-carboxamide
- N-[2-(4-bromophenyl)ethyl]-3-phenyl-1,2,4-oxadiazole-5-carboxamide
- N-[2-(4-methylphenyl)ethyl]-3-phenyl-1,2,4-oxadiazole-5-carboxamide
Uniqueness
N-[2-(4-fluorophenyl)ethyl]-3-phenyl-1,2,4-oxadiazole-5-carboxamide is unique due to the presence of the fluorine atom, which enhances its lipophilicity and metabolic stability. This fluorine substitution can significantly influence the compound’s pharmacokinetic properties, making it more suitable for certain therapeutic applications compared to its analogs with different substituents.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
